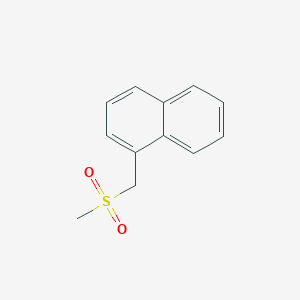

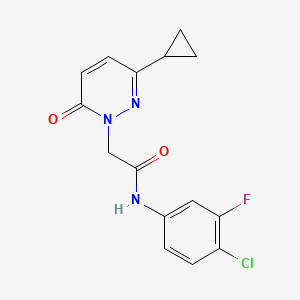

![molecular formula C11H24N2O2S B2538813 N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide CAS No. 1210511-41-3](/img/structure/B2538813.png)

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide is a useful research compound. Its molecular formula is C11H24N2O2S and its molecular weight is 248.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Novel Catalysis in Organic Synthesis

Research has introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst, characterized through various methods like FT-IR, NMR, and SEM, showed efficiency in promoting one-pot synthesis of hexahydroquinolines, demonstrating excellent yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives utilized 1,3-propane and/or 1,4-butane sultone to confer water solubility and anionic character to the molecules. These synthesized quaternary ammonium salts were tested for antimicrobial and antifungal activities, with certain compounds showing high activity against Gram-positive and Gram-negative bacteria as well as fungi. This showcases the potential of sulfonate derivatives in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Cross-Coupling Reactions

The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione was studied, resulting in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This process highlights the utility of sulfonamides in facilitating cross-coupling reactions, offering a pathway to synthesize diverse sulfonamide derivatives with good to excellent yields (Han, 2010).

Ionic Liquid Properties and Applications

Research into N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts has explored their properties as ionic liquids and solid electrolytes. These salts exhibit low melting points and high electrochemical stability, making them suitable for use in various applications including as ionic liquids and in electrochemical devices. The study of their thermophysical characteristics opens up potential uses in green chemistry and material science (Forsyth, Fraser, Howlett, Macfarlane, & Forsyth, 2006).

作用機序

Target of Action

The primary target of N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide is the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .

Mode of Action

N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide acts as an antagonist at the 5-HT6 receptor . Antagonism of the receptor leads to increased release of glutamate and acetylcholine, neurotransmitters associated with learning and memory .

Biochemical Pathways

The compound’s action on the 5-HT6 receptor influences the glutamatergic and cholinergic pathways . By blocking the 5-HT6 receptor, it enhances the release of glutamate and acetylcholine in regions of the brain associated with learning and memory .

Result of Action

The molecular effect of N-((1-methylpiperidin-4-yl)methyl)butane-1-sulfonamide’s action is the antagonism of the 5-HT6 receptor, leading to increased release of glutamate and acetylcholine . This can result in improved cognitive function, making 5-HT6 receptor antagonists a potential treatment for cognitive decline associated with neurological disorders .

特性

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2S/c1-3-4-9-16(14,15)12-10-11-5-7-13(2)8-6-11/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTXCIBMBMFOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)

![4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2538735.png)

![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2538740.png)

![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)

![2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2538745.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)

![2-(naphthalen-1-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2538749.png)

![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)